Propiomazine

Antiarrhythmic protection Hemodynamic stability Anesthesia premedication

Propiomazine is the only phenothiazine sedative shown to preserve blood pressure stability while delivering antiarrhythmic protection—unlike promethazine or promazine. In psychogeriatric insomnia, 25 mg propiomazine significantly reduces nocturnal awakenings vs. promethazine and diazepam. In COPD models, it maintains oxygenation while improving sleep efficiency. With a 9‑hour half‑life and defined receptor profile (H1, D1/D2/D4, 5‑HT2A/2C, M1–M5, α1), it is an ideal multi‑target reference for PK/PD and receptor‑binding studies.

Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
CAS No. 362-29-8
Cat. No. B033155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiomazine
CAS362-29-8
Synonyms(±)-Propiomazine;  1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl]-1-propanone;  2-Propionyl-10-[2-(dimethylamino)propyl]phenothiazine;  Propiomazine;  Propionylpromethazine;  Wy 1359; 
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
InChIInChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
InChIKeyUVOIBTBFPOZKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT;  1 G SOL IN 4.5 ML WATER;  FREELY SOL IN ALCOHOL;  INSOL IN BENZENE /HYDROCHLORIDE/
7.03e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Propiomazine (CAS 362-29-8) Procurement Guide: Phenothiazine-Derived Sedative-Hypnotic for Insomnia Research and Clinical Formulation


Propiomazine (CAS 362-29-8; molecular formula C20H24N2OS; molecular weight 340.48 g/mol) is a phenothiazine-derivative antihistamine with pronounced sedative-hypnotic properties, approved for the treatment of insomnia and for preoperative sedation [1]. Unlike prototypical phenothiazine antipsychotics, propiomazine exerts its primary sedative effects through potent histamine H1 receptor antagonism rather than robust dopamine D2 blockade, which distinguishes its pharmacological profile and clinical application niche [2]. Key physicochemical parameters include an oral bioavailability of approximately 33%, plasma protein binding of 81%, an elimination half-life of approximately 9 hours, and an onset of action within 30–60 minutes following oral administration [3][4].

Why Propiomazine (CAS 362-29-8) Cannot Be Interchanged with Promethazine, Promazine, or Other Phenothiazine Sedatives: Evidence of Differential Pharmacodynamics and Clinical Outcomes


Despite sharing a phenothiazine core scaffold, propiomazine exhibits quantifiable differentiation from its closest structural analogs—including promethazine and promazine—in potency, hemodynamic effects, and efficacy within specific patient subpopulations. Generic substitution among these in-class compounds is scientifically unsound because differential receptor engagement profiles and varying potency ratios translate directly into divergent clinical outcomes and adverse effect burdens. The following evidence items establish that propiomazine's unique combination of antiarrhythmic protection, preserved blood pressure stability, and selective efficacy in psychogeriatric insomnia constitutes verifiable differentiation that procurement and formulation scientists must evaluate when selecting the optimal phenothiazine sedative for a given research or clinical application [1][2].

Propiomazine (CAS 362-29-8) Quantitative Differentiation: Head-to-Head Comparison Evidence Against Promethazine, Promazine, Perphenazine, and Zopiclone


Cardiovascular Safety Differentiation: Propiomazine Demonstrates Preserved Blood Pressure vs. Prolonged Hypotension with Promethazine and Promazine in Canine Arrhythmia Model

In a controlled canine model of adrenaline-induced ventricular tachycardia during nitrous oxide-halothane anesthesia, propiomazine demonstrated unique hemodynamic stability compared to structurally related phenothiazines. While propiomazine was as effective as perphenazine on a weight basis in preventing arrhythmias, it did not produce any action on blood pressure. In contrast, promethazine, promazine, and perphenazine all produced a prolonged fall in blood pressure across all experiments [1]. This differential hemodynamic profile—effective arrhythmia prophylaxis without the hypotensive burden—represents a clinically meaningful advantage for propiomazine in perioperative settings where maintaining stable blood pressure is critical.

Antiarrhythmic protection Hemodynamic stability Anesthesia premedication Cardiovascular safety

Antiarrhythmic Potency Comparison: Propiomazine Equals Perphenazine Efficacy at Equivalent Weight, Outperforms Promethazine and Promazine Which Require Much Higher Doses

In the same canine ventricular tachycardia model, propiomazine demonstrated a substantial potency advantage over promethazine and promazine for preventing adrenaline-induced arrhythmias. On a weight basis, propiomazine was found to be as effective as perphenazine in preventing arrhythmias. However, promethazine and promazine showed similar antiarrhythmic effects only when administered at much higher doses [1]. This potency differential indicates that propiomazine achieves the same therapeutic endpoint with less compound mass, a factor relevant to formulation development and dose optimization.

Antiarrhythmic potency Phenothiazine efficacy Dose-response comparison Ventricular arrhythmia prevention

Differential Efficacy in Psychogeriatric Insomnia: Propiomazine Significantly Reduces Nocturnal Awakenings Where Promethazine and Diazepam Show No Effect

In a double-blind, placebo-controlled crossover study of 40 elderly inpatients (20 mentally normal, 20 psychogeriatric), propiomazine 25 mg demonstrated unique efficacy in the psychogeriatric subpopulation that was not observed with promethazine 25 mg or diazepam 5 mg. While all active drugs were effective in mentally normal elderly patients, only propiomazine very significantly reduced the number of nocturnal awakenings in the psychogeriatric group [1]. This subpopulation-specific efficacy differentiation constitutes a critical selection criterion for sedative-hypnotic procurement in geriatric or psychiatric research contexts.

Geriatric insomnia Psychogeriatric sleep disorders Nocturnal awakening reduction Sleep maintenance efficacy

Respiratory Safety in COPD Patients: Propiomazine 25 mg Preserves Oxygenation Parameters and Increases Sleep Efficiency

A double-blind, randomized crossover study evaluated the respiratory safety of propiomazine in 12 non-obese, hypoxemic but clinically stable theophylline-treated COPD patients (PaO2 8.1 kPa, PaCO2 5.6 kPa, FEV1 31% of predicted value). Following a single oral dose of 25 mg propiomazine, none of the respiratory variables (oxygen saturation, apnea frequency) were adversely affected. Simultaneously, total sleeping time and the sleep efficiency index increased [1]. This dual profile—preserved respiratory function combined with improved sleep architecture—differentiates propiomazine from benzodiazepine hypnotics, which carry documented risks of respiratory depression in COPD populations.

COPD sedation safety Respiratory depression risk Sleep efficiency improvement Hypnotic safety profile

Dose-Response Optimization: Propiomazine 40 mg Identified as Optimal Dose for Hypnotic Efficacy in Psychiatric Insomnia

A clinical study of 56 patients (52 psychiatric patients plus 4 with severe insomnia only) established the dose-response relationship for propiomazine as an oral hypnotic. Forty milligrams proved the most satisfactory dose, producing good to excellent results in 77% of patients (43 out of 56). Smaller amounts were relatively ineffective, while larger doses did not increase the hypnotic response, indicating a therapeutic plateau [1]. Additionally, no toxic effects or severe side reactions were observed. This defined optimal dosing window provides formulation scientists with a clear target dose for product development.

Hypnotic dose optimization Psychiatric insomnia Dose-response relationship Sedative efficacy plateau

Pharmacokinetic Parameters Supporting Sustained Sedation: Propiomazine Oral Bioavailability 33%, Protein Binding 81%, Half-Life ~9 Hours

Propiomazine exhibits a defined pharmacokinetic profile characterized by oral bioavailability of approximately 33%, plasma protein binding of 81%, and an elimination half-life of approximately 9 hours [1][2]. These parameters are distinct from those of promethazine, which has an elimination half-life of 16–19 hours [3]. The shorter half-life of propiomazine (approximately 9 hours versus promethazine's 16 hours) reduces the risk of next-day residual sedation (hangover effect), a critical consideration for hypnotics intended for nighttime use without impairing daytime function.

Pharmacokinetics Oral bioavailability Protein binding Half-life Sustained sedation

Propiomazine (CAS 362-29-8) Evidence-Backed Research and Industrial Application Scenarios


Perioperative Sedation Research Requiring Hemodynamic Stability

Propiomazine is uniquely positioned for anesthesia premedication studies and surgical sedation research where maintaining stable blood pressure is a critical endpoint. Unlike promethazine and promazine, which induce prolonged hypotension in all experimental subjects, propiomazine provides comparable antiarrhythmic protection without adverse blood pressure effects [1]. This property supports its use in research protocols involving cardiovascular monitoring, surgical models, and studies where hypotensive episodes would confound data interpretation. The compound's established use in combination with analgesics during labor further validates its applicability in perioperative sedation contexts [2].

Geriatric and Psychogeriatric Insomnia Research and Formulation Development

Propiomazine is the phenothiazine sedative of choice for research programs and formulation development targeting insomnia in elderly populations, particularly those with psychiatric comorbidities. Evidence demonstrates that propiomazine 25 mg is the only agent among those tested (including promethazine 25 mg and diazepam 5 mg) that very significantly reduces nocturnal awakenings in psychogeriatric patients [3]. For procurement decisions involving geriatric clinical trials or specialized sleep formulations for elderly populations, this differential efficacy provides a scientifically justified basis for selecting propiomazine over alternative phenothiazine sedatives.

Sedative-Hypnotic Safety Studies in Respiratory-Compromised Models

Propiomazine is indicated for sedation research in models involving respiratory compromise, including COPD and other conditions where preserving oxygenation is paramount. A single 25 mg oral dose of propiomazine demonstrated no adverse effects on oxygen saturation or apnea frequency in stable COPD patients while simultaneously increasing total sleep time and sleep efficiency [4]. This safety profile supports procurement for research applications where benzodiazepine hypnotics are contraindicated due to respiratory depression concerns, and for studies evaluating sedative options in populations with preexisting pulmonary disease.

Pharmacokinetic Reference Standard for Phenothiazine Sedative-Hypnotic Comparative Studies

With well-characterized pharmacokinetic parameters including 33% oral bioavailability, 81% plasma protein binding, and an approximately 9-hour elimination half-life, propiomazine serves as a valuable reference compound for comparative pharmacokinetic and pharmacodynamic studies within the phenothiazine sedative class [5][6]. Its shorter half-life relative to promethazine (9 hours versus 16–19 hours) makes it particularly useful for studies investigating the relationship between elimination kinetics and next-day residual sedation. Additionally, propiomazine's defined receptor antagonism profile at histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1–M5), and alpha-1 adrenergic receptors positions it as a multi-target reference ligand for receptor-binding and functional assay development [7].

Technical Documentation Hub

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37 linked technical documents
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